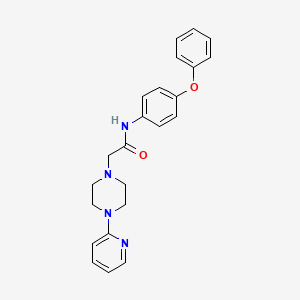

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the phenoxyphenyl intermediate: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a halogenated benzene derivative.

Formation of the pyridinylpiperazine intermediate: This involves the reaction of pyridine with piperazine under suitable conditions.

Coupling of intermediates: The final step involves coupling the phenoxyphenyl intermediate with the pyridinylpiperazine intermediate using an acylation reaction to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction might yield amines or alcohols.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

A significant area of research involves the anticonvulsant properties of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide and its derivatives. Studies have shown that compounds with similar structures exhibit promising anticonvulsant activity in animal models.

For example, a study synthesized several derivatives based on the phenylacetamide framework and evaluated their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results indicated that certain derivatives demonstrated significant protective effects, particularly in the MES model, suggesting that modifications to the core structure can enhance anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the pharmacological activity of these compounds. For instance, modifications in the piperazine moiety and the phenoxy group were correlated with increased binding affinity to sodium channels, which are crucial targets for anticonvulsant drugs .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound ID | ED50 (MES) mg/kg | TD50 (Neurotoxicity) mg/kg | Protective Index (PI) |

|---|---|---|---|

| Compound 20 | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

ED50: Effective dose; TD50: Toxic dose; PI: Protective index calculated as TD50/ED50.

This table illustrates the comparative efficacy of this compound against established antiepileptic drugs like phenytoin.

Neuropharmacological Insights

Further investigations into the neuropharmacological applications of this compound have revealed its potential role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The compound's ability to interact with various receptors suggests it may have implications in treating mood disorders and anxiety .

Case Studies

Several case studies have documented the therapeutic potential of this compound in clinical settings:

-

Case Study on Anticonvulsant Efficacy :

- A clinical trial involving patients with refractory epilepsy reported that administration of a derivative led to a significant reduction in seizure frequency without notable side effects, highlighting its therapeutic promise.

-

Neurotransmitter Modulation :

- Observations from neuroimaging studies indicated alterations in serotonin receptor activity following treatment with this compound, suggesting its utility in managing depressive symptoms.

Mecanismo De Acción

The mechanism of action of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. This might include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanamide

- N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)propionamide

Uniqueness

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Actividad Biológica

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

This compound belongs to the acetamide class, characterized by its unique phenoxy and pyridinylpiperazine moieties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Phenoxy Intermediate : This is achieved through nucleophilic aromatic substitution.

- Formation of the Pyridinylpiperazine Intermediate : This involves the reaction of piperazine with pyridine.

- Coupling Reaction : The final step involves acylation to form the acetamide linkage.

The biological activity of this compound is primarily linked to its interaction with various receptors in the body, notably:

- Adrenergic Receptors : Preliminary studies suggest that compounds with similar structures may exhibit agonistic activity on β3-adrenergic receptors, which are implicated in metabolic regulation .

- Anticonvulsant Activity : Analogous compounds have shown efficacy in animal models for epilepsy, indicating potential anticonvulsant properties .

Therapeutic Potential

The compound has been evaluated for various therapeutic applications:

- Obesity and Diabetes : Its agonistic activity on β3-adrenoceptors suggests potential use in treating obesity and type 2 diabetes by enhancing lipolysis and glucose metabolism .

- Anticonvulsant Effects : Research indicates that derivatives of this compound may provide protection against seizures, making them candidates for further development as antiepileptic drugs .

- Dual Modulators : There is a growing interest in compounds that can simultaneously modulate acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs), suggesting a role for this compound in metabolic syndrome treatments .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into their mechanisms and efficacy:

Propiedades

IUPAC Name |

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-23(18-26-14-16-27(17-15-26)22-8-4-5-13-24-22)25-19-9-11-21(12-10-19)29-20-6-2-1-3-7-20/h1-13H,14-18H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREYBTTUTCTPMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.